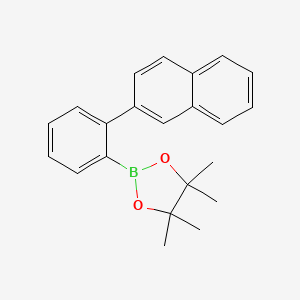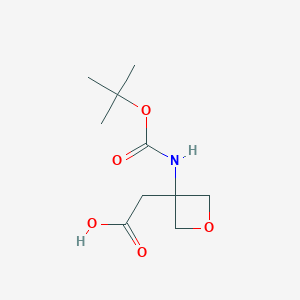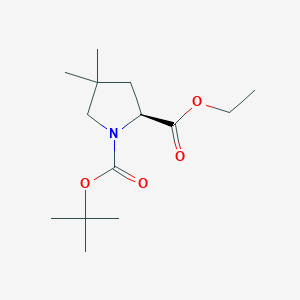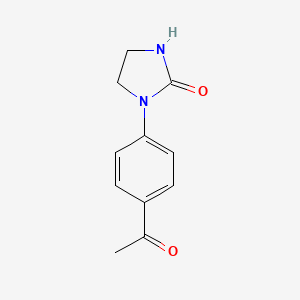
1-(4-Acetylphenyl)imidazolidin-2-on
Übersicht
Beschreibung
“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .
Molecular Structure Analysis
The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.
Chemical Reactions Analysis
Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .
Physical And Chemical Properties Analysis
It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
“1-(4-Acetylphenyl)imidazolidin-2-on” und seine Derivate spielen eine bedeutende Rolle in der pharmazeutischen Industrie. Aufgrund ihrer biologischen Aktivität dienen sie als Strukturmotive in verschiedenen Medikamenten und Naturprodukten. Diese Verbindungen können in eine Vielzahl komplexer Strukturen umgewandelt werden, was sie zu wertvollen synthetischen Zwischenprodukten macht .
Katalyse
Im Bereich der Katalyse werden diese Verbindungen als chirale Hilfsstoffe für asymmetrische Transformationen eingesetzt. Ihre Fähigkeit, Chiralität in chemischen Reaktionen zu induzieren, ist entscheidend für die Herstellung enantiomerenreiner Substanzen, was für Medikamente und andere Anwendungen wichtig ist, bei denen die Stereochemie eine Schlüsselrolle spielt .
Organische Synthese
Als Zwischenprodukte in der organischen Synthese erleichtern “this compound”-Verbindungen die Bildung vielfältiger molekularer Strukturen. Sie sind an verschiedenen Synthesewegen beteiligt und tragen zur Entwicklung nachhaltiger und umweltfreundlicher Verfahren zur Molekülherstellung bei .
Antimikrobielle und Antimykotische Anwendungen
Diese Verbindungen zeigen bemerkenswerte antimikrobielle und antimykotische Eigenschaften. Sie werden bei der Entwicklung neuer Behandlungen und vorbeugender Maßnahmen gegen mikrobielle und Pilzinfektionen eingesetzt, was ihre Bedeutung in der medizinischen Forschung und im öffentlichen Gesundheitswesen unterstreicht .
Enzyminhibition
Imidazolidin-2-on-Derivate wurden als Inhibitoren für Enzyme wie Fettsäureamid-Hydrolase (FAAH) untersucht. FAAH ist essentiell für die Hydrolyse endogener bioaktiver Fettsäurederivate, und ihre Inhibition kann zu therapeutischen Wirkungen bei verschiedenen Erkrankungen führen .
Metallkomplexbildung
Metallkomplexe von “this compound”-Derivaten sollen antimikrobielle und antimykotische Aktivitäten besitzen. Diese Komplexe werden auf ihren potenziellen Einsatz als antimikrobielle Wirkstoffe untersucht, wodurch sich die Anwendungen dieser Verbindungen über die organische Synthese und Pharmazeutika hinaus erweitern .
Wirkmechanismus
Target of Action
1-(4-Acetylphenyl)imidazolidin-2-one primarily targets the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and acetylcholinesterase affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Pharmacokinetics
Its molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-(4-Acetylphenyl)imidazolidin-2-one’s action are primarily the result of the inhibition of carbonic anhydrase and acetylcholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Zukünftige Richtungen
The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUMJMBUITJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




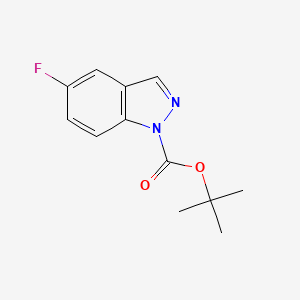
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
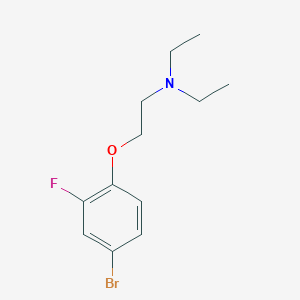
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
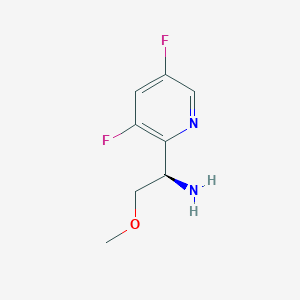
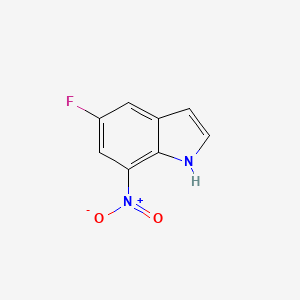

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)


